molecular formula C25H25N3O7 B2700246 ethyl 4-({[2-(ethoxycarbonyl)phenyl]carbamoyl}methoxy)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899992-91-7

ethyl 4-({[2-(ethoxycarbonyl)phenyl]carbamoyl}methoxy)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2700246
CAS No.: 899992-91-7
M. Wt: 479.489
InChI Key: KQDLFPUNJDQRTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Classification within Heterocyclic Chemistry

Ethyl 4-({[2-(ethoxycarbonyl)phenyl]carbamoyl}methoxy)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate belongs to the dihydropyridazine family, a subclass of nitrogen-containing heterocycles. Dihydropyridazines are structurally related to pyridazines, which are six-membered aromatic rings containing two adjacent nitrogen atoms. The partial saturation of the pyridazine ring in dihydropyridazines introduces unique electronic and steric properties, distinguishing them from fully aromatic analogs.

Within heterocyclic chemistry, this compound is classified as a 1,6-dihydropyridazine due to the positions of the saturated bonds. The dihydropyridazine scaffold is less common than other azines, such as pyridines or pyrimidines, but its inherent polarity and hydrogen-bonding capacity make it valuable for molecular recognition and drug design. The compound’s substitution pattern—featuring ethoxycarbonyl, carbamoyl, and methylphenyl groups—further categorizes it as a polyfunctionalized dihydropyridazine , a class increasingly studied for its tunable physicochemical properties.

Comparative Analysis of Heterocyclic Systems

The pyridazine ring (two adjacent nitrogen atoms) exhibits a dipole moment of ~3.5–4.0 D, significantly higher than pyridine (~2.0 D) or benzene (0 D). This polarity enhances π-π stacking interactions with aromatic residues in biological targets, a feature exploited in drug discovery. For example, pyridazine-based inhibitors of human rhinovirus (HRV) leverage these interactions for antiviral activity.

Structural Features and Functional Group Diversity

The molecular structure of this compound is defined by three key components:

  • Dihydropyridazine Core : The 1,6-dihydropyridazine ring provides a partially saturated framework with two nitrogen atoms at positions 1 and 2. The keto group at position 6 introduces conjugation, stabilizing the ring through resonance.
  • Substituent Diversity :
    • Ethoxycarbonyl Groups : Positioned at C-3 and on the adjacent phenyl ring, these esters enhance solubility and serve as synthetic handles for further derivatization.
    • Carbamoyl Methoxy Linker : The carbamoyl group bridges the dihydropyridazine core to a 2-(ethoxycarbonyl)phenyl moiety, enabling hydrogen bonding with biological targets.
    • 4-Methylphenyl Group : This hydrophobic substituent at N-1 contributes to lipophilicity, influencing membrane permeability in pharmacological contexts.

Electronic and Steric Effects

The electron-withdrawing ethoxycarbonyl and carbamoyl groups polarize the dihydropyridazine ring, increasing its susceptibility to nucleophilic attack at the keto position (C-6). Conversely, the 4-methylphenyl group exerts steric hindrance, modulating reactivity at N-1. These features are critical in synthetic applications, such as the preparation of nicotinate derivatives via ring expansion reactions.

Historical Context and Research Evolution

The study of dihydropyridazines dates to the mid-20th century, with early research focused on their synthesis via cyclocondensation reactions. However, interest in this compound emerged more recently, driven by advances in heterocyclic chemistry and the growing demand for structurally novel pharmacophores.

Milestones in Dihydropyridazine Research

  • 1950s–1970s : Development of foundational synthetic methods for dihydropyridazines, including Hantzsch-type cyclizations.
  • 1990s–2000s : Exploration of dihydropyridazines as calcium channel blockers, inspired by the success of dihydropyridine drugs like nifedipine.
  • 2010s–Present : Application of modern catalytic strategies (e.g., Mo(CO)~6~-mediated ring expansion) to synthesize polyfunctionalized dihydropyridazines, including the title compound.

The compound’s synthetic versatility is exemplified by its role in generating nicotinate derivatives. For instance, Mo(CO)~6~-catalyzed ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates yields 2-alkyl-6-aryl-4-oxo-1,4-dihydropyridine-3-carboxylates, a reaction pathway applicable to the title compound.

Current Research Directions

Recent studies emphasize the compound’s potential as a:

  • Building Block for Drug Discovery : Its multiple functional groups allow modular derivatization, enabling the rapid assembly of compound libraries for high-throughput screening.
  • Template for Materials Science : The conjugated dihydropyridazine core may serve as a ligand in coordination polymers or as a fluorophore in optoelectronic materials.

Properties

IUPAC Name

ethyl 4-[2-(2-ethoxycarbonylanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O7/c1-4-33-24(31)18-8-6-7-9-19(18)26-21(29)15-35-20-14-22(30)28(17-12-10-16(3)11-13-17)27-23(20)25(32)34-5-2/h6-14H,4-5,15H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDLFPUNJDQRTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)COC2=CC(=O)N(N=C2C(=O)OCC)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({[2-(ethoxycarbonyl)phenyl]carbamoyl}methoxy)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine ring, followed by the introduction of various functional groups through reactions such as esterification, amidation, and oxidation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial processes often incorporate green chemistry principles to minimize waste and reduce the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-({[2-(ethoxycarbonyl)phenyl]carbamoyl}methoxy)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

ethyl 4-({[2-(ethoxycarbonyl)phenyl]carbamoyl}methoxy)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and delivery.

    Industry: It is used in the development of new materials, such as polymers and coatings, with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-({[2-(ethoxycarbonyl)phenyl]carbamoyl}methoxy)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Pyridazine Derivatives

Structural and Functional Analogues

The compound’s closest analogues are ethyl-substituted pyridazines with variations in aryl substituents, ester groups, and functional moieties. Key comparisons include:

Compound Name Substituents/Modifications Key Biological Data (KI, nM) Synthesis Highlights References
Target Compound 4-methylphenyl, ethoxycarbonyl, carbamoylmethoxy Not reported Likely via amidation/esterification
Ethyl 5-Cyano-1-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (12e) 4-methoxyphenyl, cyano, methyl KI = 48.3 (hCA I) Cyclocondensation with hydrazine hydrate
Ethyl 1-(3-Chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (12b) 3-chlorophenyl, cyano, methyl KI = 23.5 (hCA I) Ultrasound-assisted synthesis (high yield)
Ethyl 1-(4-Fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate 4-fluorophenyl, methoxy N/A Not specified (commercial availability)
Ethyl 5-Amino-3,4-diphenyl-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate Pyrrolo-fused ring, diphenyl, amino N/A Multi-step cyclization

Key Observations:

Biological Activity :

  • The 3-chlorophenyl derivative (12b) exhibits the highest hCA I inhibition (KI = 23.5 nM), suggesting electron-withdrawing groups enhance potency . The target compound’s 4-methylphenyl group (electron-donating) and carbamoylmethoxy moiety may reduce inhibitory strength compared to 12b but improve selectivity or solubility.
  • Fluorinated analogues (e.g., 4-fluorophenyl in ) often exhibit improved metabolic stability, which the target compound lacks due to its methyl group.

Synthetic Efficiency :

  • Ultrasound-assisted synthesis () achieves high yields (>90%) for pyridazines via hydrazine hydrate reactions , whereas traditional methods for the target compound may involve multi-step amidation/esterification with moderate yields.

However, the ethoxycarbonyl groups may elevate logP, reducing bioavailability.

Structural Diversity :

  • Fused-ring derivatives (e.g., pyrrolo[2,3-c]pyridazines in ) demonstrate broader biological profiles but require more complex syntheses. The target compound’s simpler structure favors scalability.

Data Table: Comparative Analysis of Key Parameters

Parameter Target Compound 12e 12b Compound
Core Structure 1,6-Dihydropyridazine 1,6-Dihydropyridazine 1,6-Dihydropyridazine 1,6-Dihydropyridazine
Aryl Substituent 4-Methylphenyl 4-Methoxyphenyl 3-Chlorophenyl 4-Fluorophenyl
Functional Groups Ethoxycarbonyl, carbamoylmethoxy Cyano, methyl Cyano, methyl Methoxy
hCA I Inhibition (KI, nM) Not tested 48.3 23.5 N/A
Melting Point (°C) Not reported 164.0–164.5 109–110 Not reported
Synthetic Yield Not reported 81% 63% Commercial

Notes and Limitations

highlights high-yield ultrasound synthesis , but the target compound’s synthesis route remains unspecified, complicating direct comparison.

Research Gaps: No ADMET or in vivo data exist for the target compound, unlike derivatives in with documented antioxidant/antibacterial profiles . The carbamoylmethoxy group’s impact on pharmacokinetics (e.g., CYP450 interactions) is unstudied.

Opportunities :

  • Hybridizing the target compound’s carbamoylmethoxy group with fluorinated aryl rings (e.g., 4-fluorophenyl ) may optimize both potency and metabolic stability.

Biological Activity

Ethyl 4-({[2-(ethoxycarbonyl)phenyl]carbamoyl}methoxy)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate, known by its CAS number 899992-91-7, is a synthetic compound belonging to the pyridazine family. Its complex molecular structure and diverse functional groups suggest potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Molecular Structure and Properties

The molecular formula of this compound is C25H25N3O7C_{25}H_{25}N_{3}O_{7}, with a molecular weight of approximately 479.48 g/mol. The compound features multiple functional groups that may enhance its interaction with biological targets.

PropertyValue
Molecular FormulaC25H25N3O7
Molecular Weight479.48 g/mol
CAS Number899992-91-7
IUPAC NameThis compound

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions including esterification, amidation, and cyclization. These reactions require careful control of conditions to ensure high yields and purity of the final product.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of pyridazine derivatives. This compound has shown significant activity against various bacterial strains. For instance:

  • Antibacterial Activity : The compound exhibited notable antibacterial effects against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. These findings suggest that it may serve as a potential candidate for developing new antibacterial agents to combat resistant strains .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors within microbial cells, disrupting essential metabolic processes.

Study on Antimicrobial Efficacy

In a study conducted by researchers exploring various pyridazine derivatives, this compound was included in a panel of compounds tested for antimicrobial activity. The results indicated that this compound showed significant inhibition against both gram-positive and gram-negative bacteria .

Toxicological Assessment

Another critical aspect of evaluating the biological activity of this compound involves assessing its safety profile. Preliminary toxicological studies have suggested that while the compound exhibits potent antimicrobial activity, further investigations are necessary to determine its cytotoxicity and therapeutic index.

Q & A

Q. What are the common synthetic pathways for synthesizing this compound, and what are their critical reaction conditions?

The compound is synthesized via multi-step organic reactions, often involving:

  • Esterification and carbamoylation : The ethoxycarbonyl and carbamoyl groups are introduced through nucleophilic acyl substitution. For example, coupling 2-(ethoxycarbonyl)phenyl isocyanate with a pyridazine precursor under anhydrous conditions .
  • Pyridazine ring formation : Cyclocondensation of hydrazine derivatives with diketones or via [4+2] cycloaddition strategies, as observed in analogous pyridazine syntheses .
  • Protecting group strategies : Methoxy and ester groups may require temporary protection (e.g., using tert-butyl or benzyl groups) to prevent hydrolysis during synthesis .

Key conditions : Reactions typically proceed in polar aprotic solvents (DMF, DMSO) at 60–100°C, with catalysts like DMAP or pyridine for ester activation.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR are critical for confirming substituent positions, particularly the pyridazine ring protons (δ 6.5–8.5 ppm) and ester carbonyls (δ 165–170 ppm) .
  • X-ray crystallography : Used to resolve ambiguities in regiochemistry and confirm the dihydropyridazine tautomer, as demonstrated in structurally similar compounds .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for detecting labile groups like the carbamoyl moiety .

Advanced Research Questions

Q. How can experimental design strategies optimize the yield and purity of this compound?

  • Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent ratio, catalyst loading) using factorial designs to identify optimal conditions. For example, Bayesian optimization has been shown to outperform trial-and-error approaches in complex syntheses .
  • Flow chemistry : Continuous-flow systems improve reproducibility and reduce side reactions by precisely controlling residence time and mixing, as applied in analogous heterocyclic syntheses .
  • In-line analytics : Real-time monitoring via FTIR or Raman spectroscopy helps detect intermediates and adjust conditions dynamically .

Q. What computational methods predict the reactivity and stability of the pyridazine core under varying conditions?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack. For instance, DFT studies on similar pyridazines reveal susceptibility to oxidation at the N1-C2 position .
  • Molecular dynamics simulations : Model solvation effects and thermal stability, particularly for ester and carbamoyl groups prone to hydrolysis .
  • QSPR (Quantitative Structure-Property Relationship) : Correlates substituent electronic effects (Hammett σ values) with reaction rates or degradation pathways .

Methodological Challenges

Q. How can competing side reactions (e.g., ester hydrolysis or carbamoyl decomposition) be mitigated during synthesis?

  • Low-temperature protocols : Conduct reactions below 40°C to stabilize labile groups, as seen in carbamoyl-protected intermediates .
  • Anhydrous conditions : Use molecular sieves or inert gas purging to prevent hydrolysis of the ethoxycarbonyl group .
  • Alternative coupling reagents : Replace traditional carbodiimides (e.g., DCC) with milder reagents like HATU to reduce racemization and byproduct formation .

Q. What strategies validate the compound’s stability in biological or catalytic applications?

  • Accelerated stability testing : Expose the compound to stress conditions (pH 1–13, UV light) and monitor degradation via HPLC. For example, ester hydrolysis products are detectable at pH >10 .
  • Enzymatic assays : Test susceptibility to esterases or oxidases using liver microsome models to predict metabolic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.